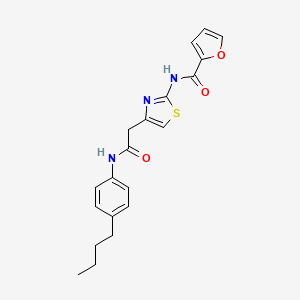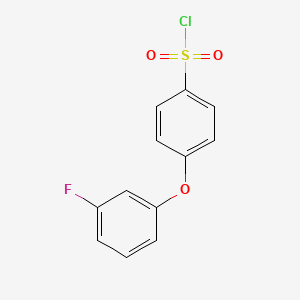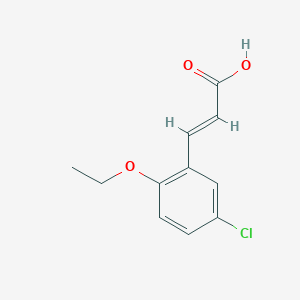![molecular formula C14H14ClFN2O2 B2637033 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone CAS No. 2287331-29-5](/img/structure/B2637033.png)
1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The compound also contains a fluoro and a chloro group, which can significantly affect its reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The fluoro and chloro groups could be introduced through halogenation .Molecular Structure Analysis
The compound contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The presence of the fluoro and chloro groups will likely affect the electron distribution and thus the reactivity of the molecule.Chemical Reactions Analysis
As an indole derivative, this compound could undergo a variety of reactions. For example, electrophilic substitution could occur at the activated benzene ring of the indole .Aplicaciones Científicas De Investigación
Metabolic Oxidation Pathways
The compound "1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone" has a structure related to that of CRTh2 antagonist Setipiprant. A study analyzed the metabolic oxidation pathways of the naphthoyl group in Setipiprant to understand the regio- and enantioselectivity of its metabolic oxidation and to verify the structure of its metabolites. This research contributes to our understanding of the metabolic processes related to compounds with similar structures (Risch et al., 2015).
Synthesis and Reactions of Similar Compounds
The synthesis and reactions of compounds with similar structural features, like 11H-benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, have been studied. This research involved cyclization reactions, chlorination, and treatment with various reagents to synthesize and modify the structures, providing insight into the chemical behavior of complex compounds resembling the one of interest (Kappe et al., 2003).
Biochemical Interaction and Drug Development
Receptor Interaction Studies
The compound has structural similarities with molecules studied for their interaction with receptors, such as the 5-HT1D receptor. Research in this area provides insights into the biochemical interactions of similar molecules with receptors in biological systems, hinting at potential therapeutic applications or biological effects (Pullar et al., 2004).
Cancer Research
Compounds structurally related to "this compound" have been explored for their potential in treating cancer. For instance, research involving similar compounds has led to the identification of substances with anticancer properties, highlighting the relevance of these molecular structures in medicinal chemistry and drug development (Galayev et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-17-11-4-5-18(12(20)7-19)6-9(11)8-2-3-10(15)13(16)14(8)17/h2-3,19H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXPYAADOGYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)C(=O)CO)C3=C1C(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)
![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2636953.png)

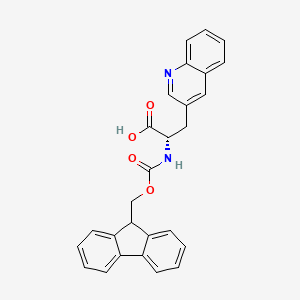
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2636957.png)
![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)

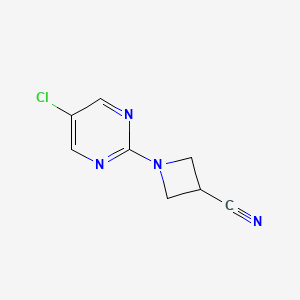
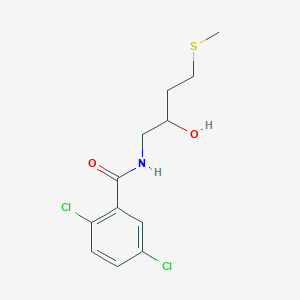
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2636965.png)
![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)
